molecular formula C10H8O2 B1222099 Naphthalene-1,2-diol CAS No. 574-00-5

Naphthalene-1,2-diol

Cat. No.: B1222099
CAS No.: 574-00-5
M. Wt: 160.17 g/mol
InChI Key: NXPPAOGUKPJVDI-UHFFFAOYSA-N
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Description

1,2-Dihydroxynaphthalene, also known as 1,2-naphthalenediol, is an organic compound with the molecular formula C₁₀H₈O₂. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the first and second positions of the naphthalene ring. This compound is significant in various chemical and biological processes and serves as a precursor to several important derivatives, including naphthoquinones .

Biochemical Analysis

Biochemical Properties

Naphthalene-1,2-diol is involved in several biochemical reactions, primarily as an intermediate in the degradation of naphthalene. One of the key enzymes that interact with this compound is naphthalene 1,2-dioxygenase. This enzyme catalyzes the conversion of naphthalene to this compound by incorporating molecular oxygen into the naphthalene ring . The interaction between this compound and naphthalene 1,2-dioxygenase is crucial for the degradation process, as it facilitates the breakdown of the aromatic ring structure. Additionally, this compound can interact with other enzymes such as dihydrodiol dehydrogenase, which further metabolizes it into catechol derivatives .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, it is metabolized to reactive intermediates that can cause cellular damage. Studies have indicated that this compound can induce oxidative stress and cytotoxicity in liver cells . Furthermore, this compound has been implicated in ocular toxicity, where it is transported to the eye and oxidized to form reactive catechol metabolites . These metabolites can cause damage to ocular tissues, leading to conditions such as cataracts.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and biomolecules. This compound is initially formed by the action of naphthalene 1,2-dioxygenase, which incorporates oxygen into the naphthalene ring . This reaction is followed by further oxidation by dihydrodiol dehydrogenase, leading to the formation of catechol derivatives . These catechol derivatives can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage . Additionally, this compound can form adducts with cellular macromolecules, further exacerbating its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that this compound can cause sustained oxidative stress and cellular damage in vitro . In vivo studies have demonstrated that prolonged exposure to this compound can lead to chronic toxicity, particularly in the liver and lungs .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound is metabolized efficiently, with minimal adverse effects . At higher doses, this compound can cause significant toxicity, including liver and lung damage . Studies have shown that high doses of this compound can lead to the formation of reactive metabolites that induce oxidative stress and inflammation . Additionally, chronic exposure to high doses has been associated with an increased risk of cancer in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the degradation of aromatic hydrocarbons. The initial step in its metabolism is catalyzed by naphthalene 1,2-dioxygenase, which converts naphthalene to this compound . This is followed by further oxidation by dihydrodiol dehydrogenase, leading to the formation of catechol derivatives . These catechol derivatives can enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle, where they are further broken down to generate energy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse passively across cell membranes due to its relatively small size and hydrophobic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular components. Studies have shown that this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, this compound can be found in the cytoplasm and nucleus, where it can interact with various enzymes and proteins . The compound’s localization to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroxynaphthalene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of 1,2-dihydroxynaphthalene often employs the hydroxylation of naphthalene due to its cost-effectiveness and scalability. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts and reaction conditions are carefully controlled to ensure high selectivity and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Vanadium pentoxide, palladium on carbon.

Major Products Formed

Comparison with Similar Compounds

1,2-Dihydroxynaphthalene can be compared with other similar compounds such as:

1,2-Dihydroxynaphthalene is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

naphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPPAOGUKPJVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67293-06-5 ((monohydrate)
Record name 1,2-Dihydroxynaphthalene
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DSSTOX Substance ID

DTXSID30205985
Record name 1,2-Dihydroxynaphthalene
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Molecular Weight

160.17 g/mol
Source PubChem
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CAS No.

574-00-5
Record name 1,2-Dihydroxynaphthalene
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Record name 1,2-Dihydroxynaphthalene
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Record name 1,2-Dihydroxynaphthalene
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Record name 1,2-Naphthalenediol
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Record name 1,2-Dihydroxynaphthalene
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Record name Naphthalene-1,2-diol
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Record name 1,2-NAPHTHALENEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,2-dihydroxynaphthalene has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.

ANone: 1H and 13C NMR spectroscopic data for 1,2-dihydroxynaphthalene and its adamantyl and di-adamantyl derivatives have been reported, providing detailed information about their structure and conformation. []

ANone: 1,2-Dihydroxynaphthalene is a key intermediate in the bacterial degradation of naphthalene. [, , , , ] It is formed from the oxidation of (+)-cis-1(R),2(S)-dihydroxy-1,2-dihydronaphthalene by an NAD+-dependent dehydrogenase. [] This compound is further metabolized to salicylic acid through the action of 1,2-dihydroxynaphthalene dioxygenase. [, , , ]

ANone: 1,2-Dihydroxynaphthalene is considered the primary toxic agent in naphthalene-induced cataracts. [, ] It readily autoxidizes in neutral solutions to form 1,2-naphthoquinone and hydrogen peroxide, both of which can damage lens proteins and contribute to cataract formation. [, ]

ANone: Yes, certain aldose reductase inhibitors (ARIs), like AL01576, can effectively prevent naphthalene cataract in rats. [, ] The protective effect is likely due to the inhibition of the conversion of naphthalene dihydrodiol to 1,2-dihydroxynaphthalene, rather than direct inhibition of the dehydrogenase activity of aldose reductase. []

ANone: Yes, sodium selenite has been shown to protect hLECs from apoptosis induced by 1,2-dihydroxynaphthalene. [] This protective effect is linked to the activation of the PI3-K/Akt pathway and subsequent phosphorylation of Akt. []

ANone: 1,2-Dihydroxynaphthalene dioxygenase, an extradiol ring-cleavage enzyme, catalyzes the ring fission of 1,2-dihydroxynaphthalene. [, , , , , ] This enzyme requires Fe2+ for maximal activity and is often part of the naphthalene degradation pathway in various Pseudomonas strains. [, , , , , , , , ]

ANone: Extradiol dioxygenases, like 2,3-dihydroxybiphenyl dioxygenases, 3-methylcatechol dioxygenase, and catechol 2,3-dioxygenase, exhibit varying substrate specificities. [] While some dioxygenases show a relaxed substrate range, others, like the one from Pseudomonas pseudoalcaligenes KF707, have a very narrow substrate specificity. []

ANone: The ring cleavage of 1,2-dihydroxynaphthalene by the dioxygenase enzyme yields two main products: 2-hydroxychromene-2-carboxylate (HCCA) and trans-o-hydroxybenzylidenepyruvate (tHBPA). [] HCCA is the initial product, which slowly isomerizes to tHBPA, reaching an equilibrium between the two forms. []

ANone: Yes, there is evidence suggesting that enzymes from the naphthalene degradation pathway, specifically 1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase and 1,2-dihydroxynaphthalene dioxygenase, can transform certain 3,4-dihydroxylated biphenyl metabolites. [] This finding highlights the potential of utilizing naphthalene-degrading enzymes in bioremediation strategies for PCBs. []

ANone: Humic acids (HAs) can significantly influence the sorption and bioavailability of 1,2-dihydroxynaphthalene. [] The aromatic carbon content of HAs positively correlates with their ability to sorb 1,2-dihydroxynaphthalene, potentially reducing its toxicity to microorganisms. []

ANone: Yes, some microorganisms, like Sphingomonas xenophaga strain BN6, can utilize compounds formed during 1,2-dihydroxynaphthalene degradation as redox mediators to enhance the anaerobic reduction of azo dyes. [, ] Specifically, 4-amino-1,2-naphthoquinone and 4-ethanolamino-1,2-naphthoquinone, produced during 1,2-DHN breakdown, have been identified as key redox mediators in this process. []

ANone: Plasmid NAH7 carries genes encoding enzymes involved in the naphthalene degradation pathway. [, ] Studies using recombinant bacteria carrying NAH7-derived genes have provided valuable insights into the individual steps of naphthalene metabolism. [, ]

ANone: Yes, genetic analysis of Sphingomonas xenophaga BN6, capable of degrading naphthalenesulfonates, revealed a gene cluster with significant homology to genes involved in naphthalene degradation in other Sphingomonas strains. [] This suggests a shared evolutionary origin and similar genetic organization for the degradation of these aromatic compounds. []

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